3-[(dimethylamino)methylidene]-1-phenylthiourea
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Overview
Description
3-[(dimethylamino)methylidene]-1-phenylthiourea is an organosulfur compound with a chemical formula of C_9H_12N_2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a phenyl group and a dimethylamino methylene group. This compound is known for its versatility in various chemical reactions and its significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(dimethylamino)methylidene]-1-phenylthiourea can be synthesized through a condensation reaction between aniline derivatives and carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, allowing for the formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced by the reaction of various anilines with carbon disulfide. This method is favored due to its efficiency and the high yield of the desired product . The process involves the use of aqueous medium and mild reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)methylidene]-1-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines and thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products are often used as intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
3-[(dimethylamino)methylidene]-1-phenylthiourea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of thiourea, [(dimethylamino)methylene]phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to the observed biological effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiourea, [(dimethylamino)methylene]phenyl- include:
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
Dimethylthiourea: A derivative with two methyl groups attached to the thiourea moiety.
Uniqueness
3-[(dimethylamino)methylidene]-1-phenylthiourea is unique due to its combination of a phenyl group and a dimethylamino methylene group. This structural modification enhances its reactivity and broadens its range of applications compared to simpler thiourea derivatives .
Properties
CAS No. |
59819-37-3 |
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Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-(dimethylaminomethylidene)-3-phenylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-13(2)8-11-10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14) |
InChI Key |
YVOIYVCUBYCEKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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